Barbituric Acid, 1,3-Diphenyl-5-Pentyl- is a derivative of barbituric acid, which itself is a pyrimidine derivative. Barbituric acid derivatives are significant in medicinal chemistry due to their pharmacological properties, including sedative and hypnotic effects. The compound features a pentyl group at the 5-position and phenyl groups at the 1 and 3 positions of the barbituric acid core structure.
Barbituric acid derivatives are synthesized from barbituric acid, which was first synthesized in 1864 by Adolf von Baeyer. The specific compound, 1,3-diphenyl-5-pentyl, can be obtained through various synthetic routes that involve reactions with substituted aldehydes or other functional groups.
Barbituric acid derivatives are classified as sedative-hypnotics and anticonvulsants. They are often used in pharmaceuticals for their ability to induce sleep or reduce anxiety.
The synthesis of barbituric acid derivatives like 1,3-diphenyl-5-pentyl can be achieved through several methods:
The reaction conditions typically involve refluxing in solvents like ethanol-water mixtures or using ionic liquids as solvents and catalysts. Yields can vary based on the specific conditions and reagents used but often exceed 90% in optimized reactions.
The molecular formula for 1,3-diphenyl-5-pentyl barbituric acid is . The structure consists of a pyrimidine ring with two phenyl groups and a pentyl chain attached.
The reactivity of 1,3-diphenyl-5-pentyl is influenced by the electron-donating or withdrawing properties of the phenyl and pentyl groups, impacting its behavior in chemical reactions .
The mechanism by which barbituric acid derivatives exert their pharmacological effects primarily involves modulation of neurotransmitter systems in the brain:
Studies indicate that variations in substituents on the barbiturate structure can significantly alter potency and selectivity for GABA receptors .
Relevant data from calorimetry studies indicate that thermal stability can be influenced by molecular structure and intermolecular interactions .
Barbituric acid derivatives like 1,3-diphenyl-5-pentyl have several scientific uses:
Due to their broad-spectrum applications, these compounds remain significant in both academic research and pharmaceutical development .
Multicomponent reactions (MCRs) enable efficient single-pot assembly of complex barbiturates by integrating barbituric acid, aldehydes, and active methylene compounds. These atom-economical protocols facilitate C5 functionalization while incorporating the pentyl and phenyl groups characteristic of the target structure. Electrochemical MCRs in aqueous media exemplify green chemistry approaches, where in situ anodic oxidation of caffeic acid generates quinone intermediates that undergo Michael addition with barbituric acid nucleophiles. This cascade yields spirocyclic oxindole-barbiturate hybrids (e.g., incorporating the 1,3-diphenyl-5-pentyl motif) with >90% regioselectivity [4]. Similarly, chromene-fused barbiturates are synthesized via MCRs involving aldehydes, malononitrile, and barbituric acid derivatives, achieving antitubercular activity (IC~90~: 5.9 µg/mL) [6]. MCR advantages include:
Table 1: MCR Approaches for Trisubstituted Barbiturates
Components | Catalyst/Conditions | Primary Product | Yield (%) | Application Scope |
---|---|---|---|---|
Barbituric acid, Aldehyde, Malononitrile | Et~3~N, Ethanol, Reflux | Pyrano[2,3-d]pyrimidine | 85–92 | Anticancer scaffolds [6] |
Caffeic acid, N-Methylbarbituric acid | Anodic oxidation, H~2~O, Graphite electrode | Spiro[chromene-4,5'-barbiturate] | 89 | Antibacterial enhancers [4] |
Thiobarbituric acid, Arylaldehydes, Cycloketones | Piperidine, MW irradiation | Fused thiopyranobarbiturates | 78–95 | Antiviral leads [1] |
Knoevenagel condensation is pivotal for introducing unsaturated electrophiles at C5 of barbituric acid. This base-catalyzed reaction couples barbituric acid/thiobarbituric acid with aldehydes (e.g., benzaldehyde derivatives), forming arylidene intermediates critical for pentyl chain incorporation. Pyridine catalysis in ethanol under reflux enables arylidene bridge formation with extended conjugation, essential for bioactive derivatives like 1-ethyl-5-(3-phenylallylidene)pyrimidinetrione—a lung cancer therapeutic precursor [1]. For "1,3-diphenyl-5-pentyl-" analogs, valeraldehyde serves as the pentyl source, undergoing condensation followed by hydrogenation. Modifications include:
Table 2: Knoevenagel Condensation Outcomes with Barbituric Acid Derivatives
Barbiturate Core | Carbonyl Partner | Conditions | Product | Reactivity Trend |
---|---|---|---|---|
1,3-Diphenylbarbituric acid | Pentanal (valeraldehyde) | Pyridine, EtOH, Δ, 12h | 5-Pentylidene-1,3-diphenylbarbiturate | Steric hindrance lowers yield (68%) |
Thiobarbituric acid | 4-Trifluoromethylbenzaldehyde | Piperidine, MW, 300W, 15min | 5-(4-CF~3~-benzylidene)thiobarbiturate | Electron deficiency increases rate |
N,N'-Dimethylbarbituric acid | Furfural | Et~3~N, DCM, rt, 24h | 5-(Furan-2-ylmethylene)barbiturate | Heteroaromatics yield spiro adducts [4] |
Direct C5-alkylation of barbituric acid requires stringent control to avoid N-alkylation byproducts. Strategies include:
Thiobarbiturate synthesis replaces the C2 carbonyl oxygen with sulfur, enhancing electrophilicity and metal-chelating capacity. Key methods:
Table 3: Thiobarbiturate vs. Selenobarbiturate Bioactivity
Compound Type | Melanoma Cell Inhibition (IC~50~, µM) | Key Apoptotic Markers | Selectivity Index (Cancer/Normal) |
---|---|---|---|
5-Pentyl-1,3-diphenyl-2-thiobarbiturate | 8.7 ± 0.4 (UACC903) | PARP cleavage, Bcl-xL ↓ | 6.2 |
Corresponding selenobarbiturate | 0.9 ± 0.1 (UACC903) | PARP cleavage, Survivin ↓, Bcl-2 ↓ | 15.8 |
Clinical reference (Vemurafenib) | 0.3 ± 0.05 (BRAF~V600E~ mutant) | BRAF inhibition | 3.1 [2] |
Spiro-annulation at C5 merges barbiturates with carbocycles or heterocycles (e.g., chromenes, oxindoles), enhancing three-dimensionality and bioactivity. Electrooxidation techniques enable spirocyclization via Michael-aldol cascades. For example, caffeic acid oxidation generates o-quinones that undergo Michael addition with 1,3-diphenyl-5-pentylbarbituric acid, forming spiro[chroman-barbiturate] hybrids with amplified antibacterial effects [4]. Fluorinated spirodiazaspiro[5.5]undecanes synthesized via [5+1] double-Michael additions exhibit enhanced dipole moments (4.92 D for p-CF~3~ phenyl vs. 3.41 D for p-F phenyl), attributed to fluorine’s electron-withdrawing effects [9]. Fused heterocycles, like pyrimido[4,5-b]quinolinediones, leverage barbituric acid’s nucleophilicity for:
Comprehensive Compound Listing
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1